4-[(3aR,4S,9bS)-8-[(4-methoxyphenyl)sulfamoyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid
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Overview
Description
4-[(3aR,4S,9bS)-8-[(4-methoxyphenyl)sulfamoyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid is a member of quinolines.
Scientific Research Applications
Synthesis and Chemical Properties
- The compound is a part of the substituted 4-benzoyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines group, synthesized via Lewis acid catalyzed addition and can be converted to aromatized analogues through reaction with dichloro-dicyanobenzoquinone in refluxing benzene (Lucchini, Prato, Scorrano, & Tecilla, 1986).
- Another synthesis method involves acid-catalyzed cyclocondensation of related compounds, resulting in derivatives like 4-aryl-8-fluoro-tetrahydro-cyclopenta[c]quinolines and their stable ozonides (Tolstikov et al., 2014).
Pharmacological Research
- GAT107, a derivative of this compound class, acts as a positive allosteric modulator and agonist of α7 nicotinic acetylcholine receptors, showing potential for treating inflammation and inflammatory pain (Papke et al., 2017).
- A series of α7 nicotinic acetylcholine receptor allosteric modulators, related to this compound, shows diverse pharmacological properties based on minimal chemical structure changes, highlighting the importance of structural modifications on pharmacological effects (Gill et al., 2012).
Potential Anti-Cancer Applications
- Novel compounds related to this chemical structure have been synthesized and tested against breast cancer, with findings suggesting improved antiproliferative properties when used in polymeric mixed micelles (Marcos et al., 2021).
Properties
Molecular Formula |
C26H24N2O5S |
---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
4-[(3aR,4S,9bS)-8-[(4-methoxyphenyl)sulfamoyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid |
InChI |
InChI=1S/C26H24N2O5S/c1-33-19-11-9-18(10-12-19)28-34(31,32)20-13-14-24-23(15-20)21-3-2-4-22(21)25(27-24)16-5-7-17(8-6-16)26(29)30/h2-3,5-15,21-22,25,27-28H,4H2,1H3,(H,29,30)/t21-,22+,25+/m0/s1 |
InChI Key |
UJLSMINJLZJZEX-SGIRGMQISA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)N[C@@H]([C@H]4[C@@H]3C=CC4)C5=CC=C(C=C5)C(=O)O |
SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(C4C3C=CC4)C5=CC=C(C=C5)C(=O)O |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(C4C3C=CC4)C5=CC=C(C=C5)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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